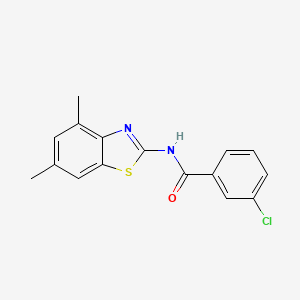

![molecular formula C16H16F2N4O3 B6578544 ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697255-68-8](/img/structure/B6578544.png)

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a unique heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , involves the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. It is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known for their unique structure and properties and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds, which are known to undergo a variety of chemical reactions . These reactions are often catalyzed by acids or bases, and can be accelerated by heat or light .Applications De Recherche Scientifique

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) and their analogs have shown significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

TPs have also been used as antifungal agents . The commercially available triazole-containing drugs like fluconazole and voriconazole are examples of this application .

Anticancer Activity

TPs have shown potential in the treatment of various types of cancers . For example, certain derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Cardiovascular Disorders

These compounds have been utilized in the treatment of cardiovascular disorders . They act as cardiovascular vasodilators .

Type 2 Diabetes

TPs have been used in the treatment of type 2 diabetes . They have shown remarkable biological activities in a variety of domains .

Hyperproliferative Disorders

TPs have been used in the treatment of hyperproliferative disorders . They have shown potential in inhibiting the proliferation of cells .

Mécanisme D'action

Target of Action

The compound ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are utilized in the treatment of various disorders such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a JAK1 and JAK2 inhibitor, it can interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth . The compound binds to the active site of these enzymes, inhibiting their activity and subsequently disrupting the signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it disrupts the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response. Therefore, its inhibition can lead to changes in these processes, potentially contributing to the compound’s therapeutic effects .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of its targets, leading to disruption of the associated biochemical pathways . This can result in various effects, such as altered cell growth and immune response, depending on the specific targets and pathways involved . These changes at the cellular level can contribute to the compound’s therapeutic effects in treating various disorders .

Propriétés

IUPAC Name |

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-6-4-5-7-11(10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTSVOFOAQAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6578476.png)

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6578489.png)

![1-[(4-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578494.png)

![1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol](/img/structure/B6578500.png)

![methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6578506.png)

![2-(1-methyl-1H-indol-2-yl)-N-[3-(thiophen-2-yl)-1,2-oxazol-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6578507.png)

![2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B6578511.png)

![N-[(furan-2-yl)methyl]-2-[1-(2-methoxyethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6578519.png)

![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6578524.png)

![2-{[4-(2-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578529.png)

![2-methoxy-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6578531.png)

![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6578542.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6578551.png)